molecular formula C21H23F3N4O2 B2892310 N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1049369-32-5

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2892310
CAS No.: 1049369-32-5
M. Wt: 420.436
InChI Key: DMRMNAMWIZXGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a potent and selective small molecule inhibitor recognized for its activity against FMS-like tyrosine kinase 3 (FLT3). This compound acts as a type I FLT3 inhibitor, binding to the active conformation of the kinase, and has been investigated for its efficacy in targeting FLT3-ITD mutations, which are a common driver in acute myeloid leukemia (AML) associated with poor prognosis. Research indicates this oxalamide derivative can induce apoptosis and inhibit proliferation in FLT3-dependent cell lines. Beyond its primary target, the compound's structure, featuring a trifluoromethyl phenyl group and a phenylpiperazine moiety, contributes to its pharmacokinetic profile and selectivity, making it a valuable chemical probe for studying oncogenic signaling pathways in hematological malignancies. Its application extends to biochemical assays for evaluating the structure-activity relationships of kinase inhibitors and for exploring resistance mechanisms in cancer research models. This product is intended for non-clinical research purposes only.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c22-21(23,24)16-6-8-17(9-7-16)26-20(30)19(29)25-10-11-27-12-14-28(15-13-27)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRMNAMWIZXGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is the neuronal voltage-sensitive sodium channels. These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs.

Mode of Action

The compound interacts with its target by binding to the neuronal voltage-sensitive sodium channels. This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of the neurons. This action helps to prevent the spread of seizure activity within the brain.

Biochemical Pathways

The compound’s action on the neuronal voltage-sensitive sodium channels affects the propagation of action potentials within the neurons. This disruption in the normal flow of electrical signals within the brain can help to prevent the synchronization of neuronal firing that occurs during a seizure.

Q & A

Q. What are the optimal synthesis methods for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including coupling phenylpiperazine derivatives with oxalyl intermediates. Key optimizations include:

  • Temperature control : Sensitive steps (e.g., oxalyl chloride activation) require 0–5°C to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (dichloromethane, THF) enhance intermediate stability .
  • Coupling agents : Carbodiimides (DCC) with HOBt improve amide bond formation, yielding >70% . Automated reactors ensure reproducibility in scaled-up synthesis .

Q. How can the molecular structure be characterized using spectroscopic and computational methods?

  • Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl δ ~110–120 ppm in ¹³C; piperazine NH δ ~2.5–3.5 ppm in ¹H) .
  • Mass spectrometry : HRMS confirms molecular formula (C₂₁H₂₂F₃N₅O₂) .
  • Computational modeling : DFT predicts electrostatic surfaces, highlighting nucleophilic/electrophilic regions critical for target binding .

Q. What physicochemical properties influence stability and solubility in research settings?

  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO/ethanol for assays .
  • Stability : Degrades at extreme pH (<3 or >10); store at 4°C under inert conditions .
  • Lipophilicity : Predicted LogP ~2.8 (ChemAxon) affects blood-brain barrier penetration in neurological studies .

Advanced Research Questions

Q. What experimental strategies are recommended for studying interactions with biological targets (e.g., enzymes/receptors)?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., K_D = 120 nM for kinase targets) .
  • Isothermal titration calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) to distinguish binding drivers .
  • Molecular docking : AutoDock Vina maps binding poses in enzyme active sites (e.g., RSK2 kinase), validated via mutagenesis .

Q. How can discrepancies in biological activity data across studies be addressed?

  • Structural analogs comparison :
SubstituentTarget Affinity (K_D)Cellular IC₅₀
-CF₃150 nM2.1 μM
-NO₂420 nM8.3 μM
  • Assay standardization : Use consistent cell lines (e.g., HepG2 vs. HEK293) and control pH/temperature .

Q. What in vitro/in vivo models are suitable for evaluating pharmacological potential in oncology or neurology?

  • In vitro :
  • Cancer : MTT assays on MDA-MB-231 cells (IC₅₀ = 1.8–3.5 μM) .
  • Neurology : Primary neuron cultures assess dopamine receptor modulation .
    • In vivo :
  • Oncology : Xenograft models (e.g., HT-29 tumors in nude mice) .
  • CNS studies : Rodent behavioral tests (e.g., forced swim test) .

Key Notes for Methodological Rigor

  • Synthesis : Prioritize inert atmospheres and purification (column chromatography) .
  • Characterization : Cross-validate NMR/MS data with computational predictions .
  • Biological assays : Include positive controls (e.g., known kinase inhibitors) to contextualize activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.